molecular formula C21H25FN2O4S B5125494 N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

Cat. No. B5125494
M. Wt: 420.5 g/mol
InChI Key: ZDERSWAGNZCOMY-UHFFFAOYSA-N
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "AZD-9291" and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.

Mechanism of Action

AZD-9291 works by irreversibly binding to the mutant N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. This mechanism of action is specific to mutant N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide and does not affect normal cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to significantly inhibit tumor growth in preclinical studies and has demonstrated clinical efficacy in patients with N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide-mutant NSCLC. The drug has a favorable safety profile, with a low incidence of side effects.

Advantages and Limitations for Lab Experiments

One advantage of AZD-9291 is its specificity for mutant N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, which allows for targeted therapy and minimizes the risk of side effects. However, one limitation is that the development of resistance to AZD-9291 can occur, which may limit its long-term efficacy.

Future Directions

1. Combination therapy: AZD-9291 has shown potential for use in combination with other drugs to enhance its efficacy and overcome resistance.
2. Biomarker identification: Identifying biomarkers that predict response to AZD-9291 could help to personalize treatment and improve patient outcomes.
3. Alternative routes of administration: Investigating alternative routes of administration, such as inhalation or injection, could improve the delivery and efficacy of AZD-9291.
4. Clinical trials in other cancer types: Expanding clinical trials of AZD-9291 to other cancer types could help to identify additional applications for this drug.
In conclusion, AZD-9291 is a promising compound with potential applications in the treatment of N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide-mutant NSCLC. Ongoing research into the mechanism of action, efficacy, and safety of this drug will be important in determining its future clinical utility.

Synthesis Methods

The synthesis of AZD-9291 involves a multi-step process that begins with the reaction of 4-fluoroaniline and 4-methoxybenzenesulfonyl chloride to form 4-fluoro-N-(4-methoxybenzenesulfonyl)aniline. This intermediate is then reacted with 1-azepanone to form the key intermediate, N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

AZD-9291 has been extensively studied for its potential application in the treatment of non-small cell lung cancer (NSCLC). NSCLC is a type of lung cancer that accounts for approximately 85% of all lung cancer cases. N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide mutations are present in approximately 10-15% of NSCLC cases, and AZD-9291 has shown promising results in treating these cases.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-28-19-10-12-20(13-11-19)29(26,27)24(18-8-6-17(22)7-9-18)16-21(25)23-14-4-2-3-5-15-23/h6-13H,2-5,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDERSWAGNZCOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

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